1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline
Overview
Description
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a tetrahydroquinoline core with a prop-2-yn-1-yl substituent
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, suggesting a broad spectrum of potential activity .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as cyclocondensation , which may influence its interaction with biological targets.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical processes, suggesting a potential for diverse biological activity .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiulcer action, inhibition of collagenase, immunomodulatory effects, and anticancer activity .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline can be synthesized through the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction typically proceeds under mild conditions and leads to the formation of the desired tetrahydroquinoline derivative .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Cyclocondensation: Reaction with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen under visible light without an external photosensitizer.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of KOH.
Major Products:
Oxidation: Formamides.
Cyclocondensation: Benzimidazole-2-thiones.
Scientific Research Applications
Chemistry: Used as a synthon in Sonogashira cross-coupling reactions.
Biology: Investigated for its biological activity, including cytotoxic effects against cancer cell lines.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the synthesis of materials with specific electronic properties.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones: Similar in structure but with different biological activities.
Propargylated indoles: Share the propargyl group and exhibit diverse biological activities.
Conclusion
This compound is a versatile compound with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity make it a valuable target for further research and development.
Properties
IUPAC Name |
1-prop-2-ynyl-3,4-dihydro-2H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-9-13-10-5-7-11-6-3-4-8-12(11)13/h1,3-4,6,8H,5,7,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAYWFNXOADEQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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